5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid
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Overview
Description
5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C8H11ClN2O3S and a molecular weight of 250.7 g/mol . This compound is a pyridine derivative, characterized by the presence of a chloro group at the 5-position, an isopropylamino group at the 4-position, and a sulfonic acid group at the 3-position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has substituents at the desired positions.
Amination: The isopropylamino group is introduced at the 4-position through amination reactions, often using isopropylamine as the amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid
Uniqueness
5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C8H11ClN2O3S |
---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
5-chloro-4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11ClN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
NNKIILIFOBUGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
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